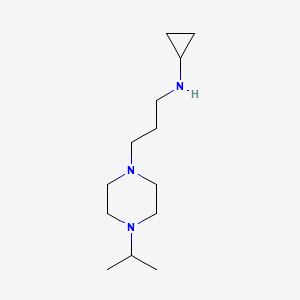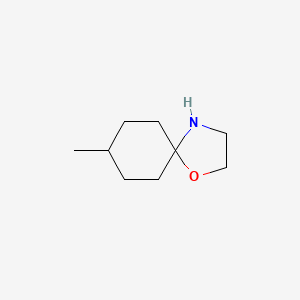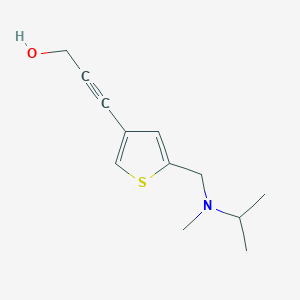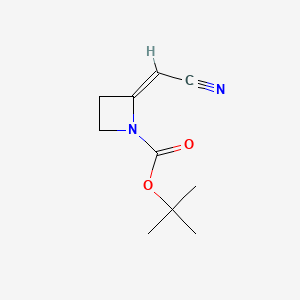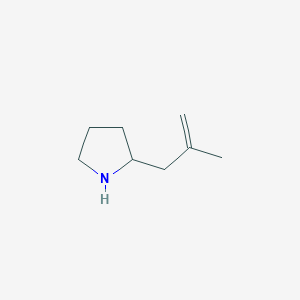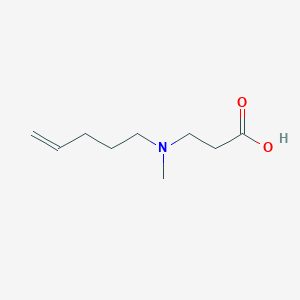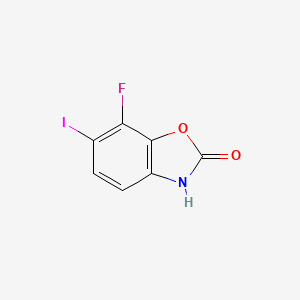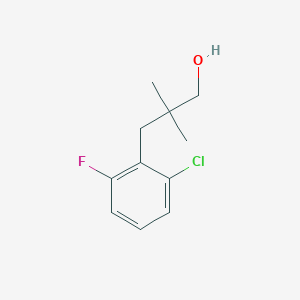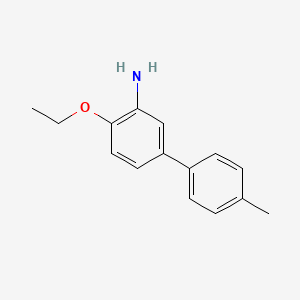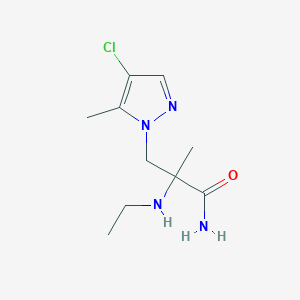
3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chloro-substituted pyrazole ring, an ethylamino group, and a methylpropanamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanamide typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a suitable 1,3-diketone, such as 4-chloro-5-methyl-1,3-diketone, under acidic or basic conditions.
Introduction of the ethylamino group: The ethylamino group can be introduced via nucleophilic substitution reactions, where the pyrazole ring is reacted with ethylamine in the presence of a suitable catalyst.
Formation of the methylpropanamide moiety: The final step involves the acylation of the ethylamino group with a suitable acylating agent, such as methylpropanoyl chloride, under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The chloro group on the pyrazole ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various functional groups replacing the chloro group.
科学研究应用
3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for the development of new drugs.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.
相似化合物的比较
Similar Compounds
3-(4-Chloro-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanamide: Similar structure but lacks the methyl group on the pyrazole ring.
3-(4-Methyl-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanamide: Similar structure but lacks the chloro group on the pyrazole ring.
3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(amino)-2-methylpropanamide: Similar structure but lacks the ethyl group on the amino moiety.
Uniqueness
3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanamide is unique due to the presence of both chloro and methyl substituents on the pyrazole ring, as well as the ethylamino group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C10H17ClN4O |
|---|---|
分子量 |
244.72 g/mol |
IUPAC 名称 |
3-(4-chloro-5-methylpyrazol-1-yl)-2-(ethylamino)-2-methylpropanamide |
InChI |
InChI=1S/C10H17ClN4O/c1-4-13-10(3,9(12)16)6-15-7(2)8(11)5-14-15/h5,13H,4,6H2,1-3H3,(H2,12,16) |
InChI 键 |
UKHFAUNRYDVZGV-UHFFFAOYSA-N |
规范 SMILES |
CCNC(C)(CN1C(=C(C=N1)Cl)C)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


